1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one
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Overview
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one is an organic compound with the molecular formula C9H16O2. It is a ketone derivative of tetrahydropyran, characterized by the presence of a pyran ring substituted with two methyl groups and an ethanone group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyltetrahydropyran-4-one with an appropriate alkylating agent under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the desired ketone .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution[][3].
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
2,2-Dimethyltetrahydropyran-4-one: Lacks the ethanone group and is used as an intermediate in different synthetic pathways.
Uniqueness
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(10)8-4-5-11-9(2,3)6-8/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZNRIZOPPJPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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